4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively, and a methyl group at the 2nd position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves multi-step processes. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This reaction is carried out using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2 at high pressure (40 atm) and temperature (120°C) for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more accessible catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclocondensation: This reaction involves the formation of new rings by reacting with amidoximes or amidines.
Common Reagents and Conditions
Palladium Catalysts: Used in carbonylation reactions.
Trifluoroacetic Anhydride or Ethyl Chloroformate: Used in cyclocondensation reactions.
Acetoacetate or Ethyl Ethoxymethylidenemalonate: Used to synthesize new derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized to create compounds with potential biological activities .
Scientific Research Applications
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, influencing various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
- 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine
Uniqueness
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C7H5ClIN3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-2-5-7(8)10-3-6(9)12(5)11-4/h2-3H,1H3 |
InChI Key |
HBVSFPYHIGBZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)C(=NC=C2I)Cl |
Origin of Product |
United States |
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